molecular formula C12H17NO4 B1477099 (E)-4-oxo-4-(6-oxa-2-azaspiro[4.5]decan-2-yl)but-2-enoic acid CAS No. 2098157-55-0

(E)-4-oxo-4-(6-oxa-2-azaspiro[4.5]decan-2-yl)but-2-enoic acid

Cat. No.: B1477099
CAS No.: 2098157-55-0
M. Wt: 239.27 g/mol
InChI Key: JIJXJWZWLPADQM-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-oxo-4-(6-oxa-2-azaspiro[4.5]decan-2-yl)but-2-enoic acid (CAS 2098157-55-0) is a high-purity chemical compound with a molecular formula of C12H17NO4 and a molecular weight of 239.27 . This molecule features a conjugated but-2-enoic acid chain linked to a 6-oxa-2-azaspiro[4.5]decane heterocyclic system, a scaffold recognized for its value in medicinal chemistry. The spirocyclic core of this compound is a key structural motif in bioactive molecules. Scientific literature indicates that analogous 2-azaspiro[4.5]decane structures have been investigated as conformationally restricted analogues of neurotransmitters and have demonstrated activity as GABA uptake inhibitors, suggesting potential applications in neuroscience research . Furthermore, patents highlight that related 1-oxa-3-azaspiro[4.5]decan-2-one derivatives have been developed as neuropeptide Y5 receptor antagonists for the potential treatment of eating disorders such as bulimia and obesity . Other research efforts have explored azaspiro derivatives as antagonists for the TRPM8 receptor, a target for pain, migraine, and urinary disorders . This combination of a spirocyclic framework and an α,β-unsaturated ketoacid functionality makes this compound a versatile building block for developing novel pharmacological tools and for further chemical transformations in drug discovery programs. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

(E)-4-(6-oxa-2-azaspiro[4.5]decan-2-yl)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c14-10(3-4-11(15)16)13-7-6-12(9-13)5-1-2-8-17-12/h3-4H,1-2,5-9H2,(H,15,16)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJXJWZWLPADQM-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC2(C1)CCN(C2)C(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCOC2(C1)CCN(C2)C(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of the compound (E)-4-oxo-4-(6-oxa-2-azaspiro[4Compounds with similar structures have been found to exhibit biological activity, suggesting that this compound may also interact with biological targets.

Result of Action

The molecular and cellular effects of (E)-4-oxo-4-(6-oxa-2-azaspiro[4It is known that compounds with similar structures have exhibited biological activity.

Biological Activity

(E)-4-oxo-4-(6-oxa-2-azaspiro[4.5]decan-2-yl)but-2-enoic acid, with the molecular formula C12H17NO4 and a molecular weight of 239.27 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The compound features a unique spirocyclic structure that contributes to its biological activity. The presence of the 6-oxa-2-azaspiro[4.5]decan moiety is particularly noteworthy as it has been associated with various pharmacological effects.

PropertyValue
Molecular FormulaC12H17NO4
Molecular Weight239.27 g/mol
CAS Number2098157-55-0
Purity≥95%

The specific mode of action of this compound is not fully elucidated, but it is known to interact with several cellular signaling pathways:

  • Ras/MAPK/ERK Pathway : This pathway is crucial for cell proliferation and survival.
  • PI3K/Akt Pathway : Involved in cell growth and metabolism.
  • mTOR Pathway : Plays a role in cell growth and proliferation.
  • JAK/STAT Pathway : Important for immune response and cell division.

Research indicates that compounds with similar structures often exhibit modulation of these pathways, suggesting potential applications in cancer therapy and other diseases.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to this compound. A notable study synthesized a series of derivatives based on the spirocyclic framework and evaluated their activity against various cancer cell lines:

CompoundCell LineIC50 (µM)
11bA549 (Lung Cancer)0.18
11hA5490.19
11dMDA-MB-231 (Breast Cancer)0.08
11kMDA-MB-2310.09
12cHeLa (Cervical Cancer)0.14

These results indicate that derivatives based on the spirocyclic structure possess significant cytotoxicity against various cancer types, suggesting that this compound could be a lead compound for further development in cancer therapeutics .

Other Biological Activities

In addition to antitumor effects, compounds similar to (E)-4-oxo have been studied for their neuroprotective properties and potential effects on G protein-coupled receptors (GPCRs). For instance, GPCRs play critical roles in various physiological processes, and modulation of these receptors can lead to therapeutic benefits in neurological disorders .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study reported the synthesis of novel derivatives from the spirocyclic framework, demonstrating promising results against multiple cancer cell lines, reinforcing the potential of this structural class .
  • Pharmacological Profiling : Further pharmacological profiling indicated that these compounds could influence key signaling pathways associated with tumor growth and metastasis, making them candidates for targeted therapies .
  • Comparative Analysis : Comparative studies with established chemotherapeutics showed that some derivatives exhibit superior efficacy against specific cancer types, highlighting their potential as alternatives or adjuncts to current treatments .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Analogues

Compound Name CAS Number Molecular Formula Substituent/Backbone Similarity Score Key Properties/Applications
(E)-4-oxo-4-(6-oxa-2-azaspiro[4.5]decan-2-yl)but-2-enoic acid 2098157-55-0 C₁₃H₁₇NO₅ 6-oxa-2-azaspiro[4.5]decan-2-yl Reference Potential enzyme inhibition, rigid structure
(E)-4-Oxo-4-(p-tolyl)but-2-enoic acid 20972-36-5 C₁₁H₁₀O₃ p-Tolyl 0.87 Antiproliferative activity, used in amide synthesis
(Z)-4-(4-Fluorophenyl)-4-oxobut-2-enoic acid 35513-38-3 C₁₀H₇FO₃ 4-Fluorophenyl 1.00 High electrophilicity, drug intermediate
(E)-4-Oxo-4-phenylbut-2-enoic acid 17812-07-6 C₁₀H₈O₃ Phenyl 0.87 Integrase inhibition (HIV-1)
8-Oxa-2-azaspiro[4.5]decane oxalate (2:1) 1651840-84-4 C₁₄H₂₄N₂O₆ Oxalate salt of spirocyclic amine 0.68 Enhanced solubility via salt formation

Key Comparative Analysis

Substituent Effects on Bioactivity

  • Aryl vs. Spirocyclic Substituents: The target compound’s spirocyclic group replaces the aryl substituents found in analogs like (E)-4-Oxo-4-(p-tolyl)but-2-enoic acid (CAS 20972-36-5). Aryl-substituted derivatives are well-documented for their antiproliferative and antiviral activities, attributed to their planar structures enabling π-π interactions with biological targets .
  • Electron-Withdrawing Groups: The (Z)-4-(4-Fluorophenyl)-4-oxobut-2-enoic acid (CAS 35513-38-3) demonstrates enhanced electrophilicity due to the electron-withdrawing fluorine atom, which may accelerate reactions like Michael additions. The target compound’s spirocyclic ether-oxygen could similarly polarize the carbonyl group, though its impact is modulated by the saturated ring system .

Physicochemical Properties

  • Solubility and Stability: The spirocyclic structure in the target compound likely reduces aqueous solubility compared to aryl analogs due to increased hydrophobicity. However, salts like 8-Oxa-2-azaspiro[4.5]decane oxalate (CAS 1651840-84-4) demonstrate that derivatization can improve solubility . The enone system in all analogs confers sensitivity to nucleophilic attack, necessitating stabilized formulations for pharmaceutical use.
  • Synthetic Utility: (E)-4-Oxo-4-(p-tolyl)but-2-enoic acid (CAS 20972-36-5) is frequently employed in amide couplings, as shown in , where it reacts with amines to form bioactive derivatives. The target compound’s spirocyclic amine may offer similar reactivity but with altered steric and electronic profiles .

Q & A

(Basic) What are the established synthetic routes for (E)-4-oxo-4-(6-oxa-2-azaspiro[4.5]decan-2-yl)but-2-enoic acid, and what intermediates are critical for its preparation?

The synthesis typically involves condensation reactions between activated α,β-unsaturated carbonyl systems and spirocyclic amines. For example, (E)-4-aryl-4-oxo-2-butenoic acids can react with hydrogen peroxide to form oxirane intermediates, which are further functionalized with heterocyclic amines (e.g., 1,3,4-thiadiazoles) to yield spiro compounds . Key intermediates include the oxirane derivative (formed via epoxidation) and substituted thiadiazoles, which facilitate cyclization. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side reactions such as polymerization of the α,β-unsaturated system .

(Basic) How is structural confirmation of this compound achieved, and which spectroscopic techniques are most reliable?

Structural elucidation relies on a combination of elemental analysis , NMR (1H, 13C, and 2D-COSY for spirocyclic connectivity), and FT-IR (to confirm carbonyl and enoic acid functionalities). X-ray crystallography is critical for resolving stereochemical ambiguities, particularly the (E)-configuration of the double bond and the spatial arrangement of the spirocyclic moiety . Mass spectrometry (HRMS or ESI-MS) validates molecular weight and fragmentation patterns, while UV-Vis spectroscopy may correlate electronic properties with bioactivity .

(Advanced) How does the substitution pattern on the spirocyclic moiety influence biological activity, and what strategies optimize pharmacokinetic properties?

The spirocyclic system’s rigidity and stereochemistry directly impact binding affinity to biological targets. For instance:

  • Electron-withdrawing groups on the spirocyclic nitrogen enhance stability against metabolic degradation.
  • Hydrophobic substituents improve membrane permeability, critical for central nervous system (CNS) targeting .
    Pharmacokinetic optimization involves prodrug strategies (e.g., esterification of the carboxylic acid to enhance oral bioavailability) and structure-activity relationship (SAR) studies using in vitro assays (e.g., enzyme inhibition, cell viability). Computational modeling (docking, MD simulations) predicts binding modes to targets like HIV-1 integrase or aldose reductase .

(Advanced) What experimental designs are recommended to resolve contradictions in reported bioactivity data?

Contradictions often arise from variations in assay conditions (e.g., cell lines, enzyme sources). To address this:

  • Standardize assay protocols : Use validated cell models (e.g., HEK293 for receptor studies) and control for pH, temperature, and solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Cross-validate with orthogonal methods : Pair in vitro enzyme inhibition data with in vivo efficacy studies (e.g., rodent models for diabetes or hypertension) .
  • Statistical rigor : Employ randomized block designs with ≥4 replicates to account for biological variability, as demonstrated in pharmacological studies .

(Advanced) How can environmental persistence and ecotoxicological risks of this compound be assessed in long-term studies?

Adopt a tiered approach:

Physicochemical profiling : Determine logP (octanol-water partition coefficient), hydrolysis half-life, and photostability under simulated environmental conditions (e.g., UV light, pH 5–9) .

Biotic/abiotic degradation : Use OECD 301/302 guidelines to assess biodegradability in soil/water systems.

Ecotoxicology : Conduct acute/chronic toxicity assays on model organisms (e.g., Daphnia magna, Danio rerio) to derive LC50/EC50 values.

Modeling : Apply fugacity models (e.g., EQC, SimpleBox) to predict environmental distribution and bioaccumulation potential .

(Advanced) What methodologies mitigate compound instability during high-temperature reactions or storage?

  • Stabilization strategies : Use inert atmospheres (N2/Ar) to prevent oxidation and light-sensitive containers to avoid photodegradation.
  • Additives : Incorporate radical scavengers (e.g., BHT) or chelating agents (EDTA) to suppress free-radical pathways .
  • Analytical monitoring : Track decomposition via HPLC-MS (e.g., monitoring for lactone formation from the enoic acid moiety) .
  • Storage conditions : Store at −20°C in anhydrous DMSO or under vacuum to prevent hydrolysis .

(Basic) What are the primary pharmacological targets of this compound, and how are these evaluated?

Reported targets include:

  • HIV-1 integrase : Evaluated via strand-transfer inhibition assays using recombinant enzyme and oligonucleotide substrates .
  • Aldose reductase : Assessed using spectrophotometric NADPH depletion assays .
  • Neuropeptide Y receptors : Binding affinity determined via competitive radioligand displacement (e.g., [125I]-PYY) in transfected cell lines .

(Advanced) How can synthetic byproducts or impurities be characterized and minimized?

  • Byproduct identification : Use LC-MS/MS and preparative HPLC to isolate impurities. Compare spectral data with synthetic intermediates (e.g., oxirane derivatives) .
  • Process optimization : Employ Design of Experiments (DoE) to refine reaction parameters (e.g., stoichiometry, catalyst loading).
  • Quality control : Follow ICH guidelines for impurity profiling (e.g., thresholds ≤0.15% for unknown impurities) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-4-oxo-4-(6-oxa-2-azaspiro[4.5]decan-2-yl)but-2-enoic acid
Reactant of Route 2
Reactant of Route 2
(E)-4-oxo-4-(6-oxa-2-azaspiro[4.5]decan-2-yl)but-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.